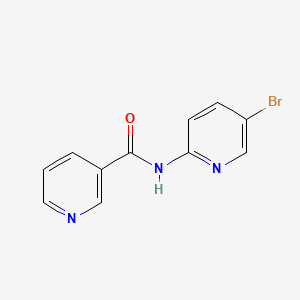
N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide, also known as NBMPR, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the nucleoside transporter, which plays a crucial role in the uptake of nucleosides into cells.
Mecanismo De Acción
N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide is a potent inhibitor of the nucleoside transporter. It binds to the transporter and prevents the uptake of nucleosides into cells. This inhibition leads to a decrease in the intracellular concentration of nucleosides, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide depend on the specific research study. However, some common effects include a decrease in the intracellular concentration of nucleosides, which can affect DNA synthesis and cell proliferation. N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide has also been shown to have an effect on the immune system, as it can inhibit the uptake of nucleoside analogs into immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high potency as a nucleoside transporter inhibitor. This allows for a more effective inhibition of nucleoside uptake into cells. However, one limitation is that N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide can be toxic to cells at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide. One direction is to study the potential use of N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide as a therapeutic agent for cancer. Another direction is to study the effects of N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide on the immune system and its potential use in immunotherapy. Additionally, further research is needed to understand the mechanism of action of N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide and its potential use in other research areas.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide involves several steps. The first step is the preparation of 4-nitrobenzaldehyde, which is then reacted with 4-methylbenzylamine to form 4-methylbenzylidene-4-nitrobenzylamine. This intermediate is then reacted with acryloyl chloride to form N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide has been used in various scientific research studies. It has been used to study the mechanism of action of nucleoside transporters and their role in the uptake of nucleosides into cells. It has also been used to study the pharmacokinetics of nucleoside analogs and their transport into cells. In addition, N-(4-methylbenzyl)-3-(4-nitrophenyl)acrylamide has been used in cancer research to study the uptake of nucleoside analogs into cancer cells.
Propiedades
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-13-2-4-15(5-3-13)12-18-17(20)11-8-14-6-9-16(10-7-14)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKDQXNVICPDEJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methylbenzyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)

![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)
![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)